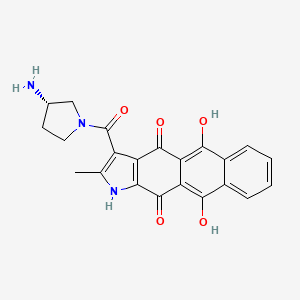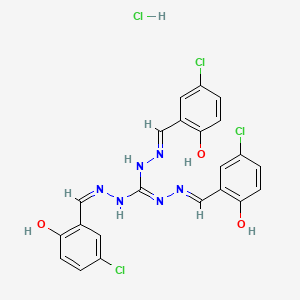![molecular formula C13H20N2O8 B15141798 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15141798.png)
1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine nucleosides. This compound is characterized by its unique structure, which includes a pyrimidine base attached to a ribosyl moiety. It is commonly used in various scientific research applications due to its significant biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione involves several steps, including the protection of hydroxyl groups, glycosylation, and deprotection. The reaction conditions typically involve the use of protecting groups such as silyl ethers and acetals to protect the hydroxyl groups during the glycosylation step. The glycosylation reaction is carried out using a suitable glycosyl donor and a Lewis acid catalyst. After the glycosylation, the protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to control the reaction parameters precisely. The final product is purified using techniques such as chromatography and crystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in nucleic acid metabolism and its potential as a therapeutic agent.
Medicine: It is investigated for its antiviral and anticancer properties.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Wirkmechanismus
The mechanism of action of 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes involved in nucleic acid metabolism, leading to the disruption of DNA and RNA synthesis. This inhibition can result in the suppression of viral replication and the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uridine: A pyrimidine nucleoside with a similar structure but without the methoxyethoxy group.
Cytidine: Another pyrimidine nucleoside with a similar structure but with an amino group instead of a hydroxyl group.
Uniqueness
1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione is unique due to the presence of the methoxyethoxy group, which imparts distinct chemical and biological properties. This modification enhances its stability and bioavailability, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H20N2O8 |
|---|---|
Molekulargewicht |
332.31 g/mol |
IUPAC-Name |
1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H20N2O8/c1-21-2-3-22-10-9(18)8(6-17)23-12(10)15-4-7(5-16)11(19)14-13(15)20/h4,8-10,12,16-18H,2-3,5-6H2,1H3,(H,14,19,20)/t8-,9?,10+,12-/m1/s1 |
InChI-Schlüssel |
LPZQAPSGHLHAHJ-WSVRWTTQSA-N |
Isomerische SMILES |
COCCO[C@@H]1[C@@H](O[C@@H](C1O)CO)N2C=C(C(=O)NC2=O)CO |
Kanonische SMILES |
COCCOC1C(C(OC1N2C=C(C(=O)NC2=O)CO)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Amino-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea](/img/structure/B15141720.png)

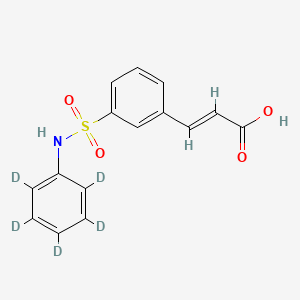

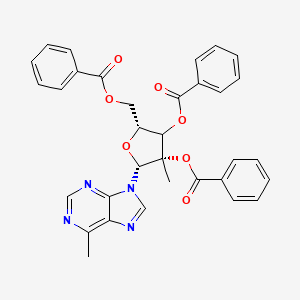
![1-[(2R,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15141747.png)
![propan-2-yl (2S)-2-[[[(2S,3S,4R,5S)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B15141755.png)

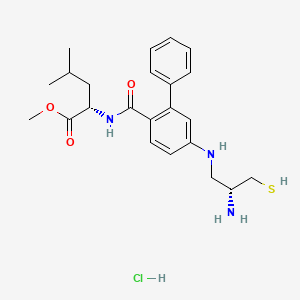


![4-amino-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzenesulfonamide](/img/structure/B15141801.png)
